molecular formula C12H16ClNO3 B12086689 Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate CAS No. 182227-96-9

Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate

Cat. No.: B12086689
CAS No.: 182227-96-9
M. Wt: 257.71 g/mol
InChI Key: GKJLCTORZIGKPV-UHFFFAOYSA-N
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Description

Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a substituted amino group containing a chlorinated ethyl chain and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate typically involves a multi-step process:

    Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.

    Chlorination: The amino group is then reacted with 2-chloroethanol under controlled conditions to introduce the chlorinated ethyl chain.

    Esterification: The resulting intermediate is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorinated ethyl chain can be reduced to form an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, reduced ethyl compounds, and substituted amino benzoates.

Scientific Research Applications

Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the chlorinated ethyl chain and hydroxymethyl group.

    Ethyl 4-(2-chloroethyl)amino)benzoate: Lacks the hydroxymethyl group.

    Ethyl 4-((2-hydroxyethyl)amino)benzoate: Lacks the chlorine atom.

Uniqueness

Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is unique due to the presence of both a chlorinated ethyl chain and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

182227-96-9

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

ethyl 4-[(1-chloro-3-hydroxypropan-2-yl)amino]benzoate

InChI

InChI=1S/C12H16ClNO3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(7-13)8-15/h3-6,11,14-15H,2,7-8H2,1H3

InChI Key

GKJLCTORZIGKPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(CO)CCl

Origin of Product

United States

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